![molecular formula C41H54N6O6 B163772 (Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one CAS No. 153190-29-5](/img/structure/B163772.png)

(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

Overview

Description

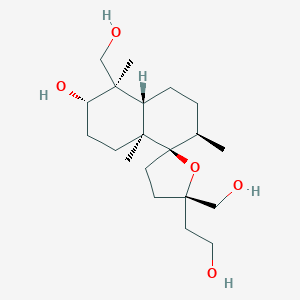

U-74389G, also known as 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate, is a synthetic antioxidant compound belonging to the class of lazaroids. Lazaroids are 21-aminosteroids that exhibit potent antioxidant properties by inhibiting lipid peroxidation. U-74389G is particularly noted for its ability to protect against ischemia-reperfusion injury in various tissues, including the heart, liver, and kidneys .

Mechanism of Action

Target of Action

U-74389G, also known as a “lazaroid”, is primarily targeted towards the inhibition of lipid peroxidation . It is an antioxidant that has been shown to protect against ischemia-reperfusion injury . The compound has been used in various animal models of ischemic injury and hypertension, demonstrating anti-inflammatory activity .

Mode of Action

U-74389G interacts with its targets by inhibiting lipid peroxidation reactions . This interaction results in the protection against ischemia-reperfusion injury . It has been shown to reduce nitrite concentrations in endotoxin-stimulated peritoneal macrophages in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by U-74389G is the lipid peroxidation pathway . By inhibiting this pathway, U-74389G reduces oxidative stress and inflammation, thereby protecting tissues from damage . It has been shown to reduce levels of liver malondialdehyde, a marker of lipid peroxidation .

Pharmacokinetics

The pharmacokinetics of U-74389G have been studied in animal models . It has been shown that the plasma profile of the solution fits a 1-compartment model, while the liposomal formulations fit a 2-compartment model . The compound has a higher maximum concentration (Cmax) and faster clearance when administered as a solution compared to liposomal formulations . The half-life of U-74389G from liposomal formulations is approximately 5 times that of the solution .

Result of Action

The administration of U-74389G has been shown to result in improved mitochondrial function and reduced levels of reactive aldehydes in the mitochondria . It has also been shown to reduce the degree of necrosis of liver tissue in treated groups compared to control groups . The liver inflammatory reaction was more pronounced in the u-74389g groups .

Action Environment

The action of U-74389G can be influenced by environmental factors such as the presence of endotoxins and the severity of ischemia . For example, U-74389G has been shown to protect against lipopolysaccharide-induced lethality, reduce hypotension, ameliorate liver function, decrease plasma nitrite levels, and restore the hyporeactivity of aortic rings . The effectiveness of u-74389g can vary depending on the severity of the ischemic injury .

Biochemical Analysis

Biochemical Properties

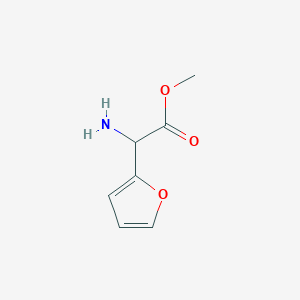

U-74389G Maleate plays a significant role in biochemical reactions, particularly in inhibiting lipid peroxidation reactions . It interacts with various enzymes and proteins, exerting its antioxidant effects and protecting against ischemia-reperfusion injury .

Cellular Effects

U-74389G Maleate has profound effects on various types of cells and cellular processes. It influences cell function by preventing lipid peroxidation, thereby protecting cells from oxidative stress . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of U-74389G Maleate involves its antioxidant properties that prevent iron-dependent lipid peroxidation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, U-74389G Maleate continues to exert its antioxidant effects, protecting against ischemia-reperfusion injury in various laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of U-74389G Maleate vary with different dosages in animal models . Studies have observed threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

U-74389G Maleate is involved in metabolic pathways that prevent lipid peroxidation . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

U-74389G Maleate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

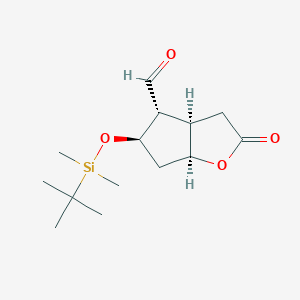

Synthetic Routes and Reaction Conditions: The synthesis of U-74389G involves multiple steps, starting with the preparation of the core steroid structure, followed by the introduction of the pyrrolidinyl and piperazinyl groups. The key steps include:

Formation of the core steroid structure: This involves the cyclization of a suitable precursor to form the steroid nucleus.

Introduction of the pyrrolidinyl and piperazinyl groups: These groups are introduced through nucleophilic substitution reactions, typically using pyrrolidine and piperazine as reagents.

Formation of the maleate salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods: Industrial production of U-74389G follows similar synthetic routes but on a larger scale. The process involves:

Batch synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Formation of the maleate salt: The purified compound is reacted with maleic acid to form the maleate salt, which is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions: U-74389G undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the steroid nucleus, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of U-74389G .

Scientific Research Applications

U-74389G has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of lipid peroxidation and antioxidant activity.

Industry: Utilized in the development of antioxidant formulations for pharmaceuticals and nutraceuticals.

Comparison with Similar Compounds

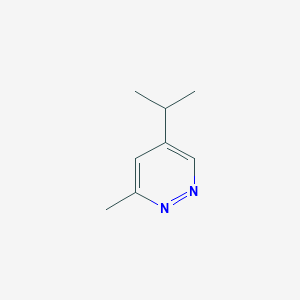

U-74389G is part of a class of compounds known as lazaroids, which includes over 130 similar compounds. Some of the notable similar compounds include:

Tirilazad: Another lazaroid with similar antioxidant properties but differing in its specific molecular structure and target tissues.

Methylprednisolone: A corticosteroid with anti-inflammatory properties but lacking the specific antioxidant activity of lazaroids.

Vitamin E: A natural antioxidant with similar free radical scavenging properties but differing in its chemical structure and solubility

Uniqueness of U-74389G: U-74389G is unique among lazaroids due to its specific molecular structure, which allows it to effectively penetrate cell membranes and exert potent antioxidant effects. Its ability to inhibit lipid peroxidation and modulate inflammatory pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t28-,29-,31+,36-,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCSSKWSUJMJCP-WQDFMEOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H54N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017666 | |

| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

153190-29-5 | |

| Record name | 21-[4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]pregna-1,4,9[11]-triene-3,20-dione maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of U-74389G?

A1: U-74389G primarily functions as a potent inhibitor of lipid peroxidation. [] It exhibits free radical scavenging properties, effectively neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular membranes. [, , , ]

Q2: How does U-74389G's antioxidant activity translate to potential therapeutic benefits?

A2: By mitigating oxidative stress, U-74389G has shown promise in preclinical models of ischemia-reperfusion injury, a condition characterized by excessive ROS production and subsequent tissue damage. [, , , , , , , , ]

Q3: Does U-74389G exert any effects beyond its antioxidant properties?

A3: Research suggests that U-74389G may also possess anti-inflammatory properties. In a rat model of inflammatory bowel disease, it significantly reduced the levels of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α while increasing the anti-inflammatory cytokine IL-10. []

Q4: Are there specific cellular targets for U-74389G's action?

A4: While U-74389G's precise cellular targets are not fully elucidated, its membrane-stabilizing properties suggest an interaction with cellular membranes. [, , , ] Research has shown that U-74389G is particularly effective in preventing permeability changes in brain microvascular endothelial cells monolayers. []

Q5: What is the molecular formula and weight of U-74389G?

A5: U-74389G, chemically named 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt, has a molecular weight of 726.9 g/mol. [] Information regarding its specific molecular formula and spectroscopic data is limited within the provided research.

Q6: What is known about the stability of U-74389G under different conditions?

A6: The available research does not provide detailed information on the stability of U-74389G under various conditions. Further research is needed to assess its stability profile, including factors like temperature, pH, and light exposure.

Q7: What is the pharmacokinetic profile of U-74389G?

A7: The provided research offers limited insights into the detailed pharmacokinetics of U-74389G. While intravenous administration is frequently employed in studies, specific information regarding its absorption, distribution, metabolism, and excretion (ADME) requires further investigation. [, , , ]

Q8: What preclinical models have been used to assess the efficacy of U-74389G?

A8: U-74389G's efficacy has been investigated in various preclinical models, including:

- Rat models of ischemia-reperfusion injury: These models have been used to evaluate its protective effects in organs like the liver, kidney, and intestine. [, , , , , , , ]

- Rat model of inflammatory bowel disease: This model demonstrated U-74389G's potential to reduce inflammation and promote mucosal healing. []

- Rat model of endotoxemia: This model highlighted the ability of U-74389G to suppress the release of TNF-α, a key mediator of inflammation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)